molecular formula C18H21N5O4S B063670 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide CAS No. 167940-11-6

2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide

Cat. No. B063670
M. Wt: 403.5 g/mol
InChI Key: RFZHYTGMDJEVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide, also known as Acid Yellow 36, is a synthetic azo dye commonly used in the textile industry to color fabrics and fibers. This dye is a bright yellow color and has a molecular formula of C20H22N6O4S2. Despite its widespread use, there is limited research on the synthesis, mechanism of action, and biochemical effects of Acid Yellow 36. In

Mechanism Of Action

The mechanism of action of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 is not well understood. However, it is believed that the dye binds to proteins and enzymes in cells, disrupting their function. This can lead to cellular damage and toxicity.

Biochemical And Physiological Effects

Limited research has been conducted on the biochemical and physiological effects of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36. However, one study investigated the genotoxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 using bacterial and mammalian cells. The results showed that 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 was genotoxic in both bacterial and mammalian cells, indicating its potential to cause DNA damage.

Advantages And Limitations For Lab Experiments

2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 has several advantages for lab experiments, including its bright yellow color, which makes it easy to detect. It is also relatively inexpensive and easy to synthesize. However, its potential toxicity and lack of understanding of its mechanism of action make it a limited tool for research.

Future Directions

Further research is needed to fully understand the mechanism of action and potential toxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36. Additionally, more studies are needed to investigate the potential applications of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 in areas such as photocatalysis and wastewater treatment. Finally, the development of alternative, less toxic dyes for use in the textile industry should be explored.
Conclusion:
In conclusion, 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 is a synthetic azo dye commonly used in the textile industry. While limited research has been conducted on its synthesis, mechanism of action, and biochemical effects, it has been used as a model compound in several scientific studies. Further research is needed to fully understand the potential applications and potential toxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36.

Synthesis Methods

The synthesis of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 involves the reaction of 3-acetyl-5-nitro-2-thiophenediazonium chloride with 5'-diethylamino-2'-hydroxyacetanilide in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization to obtain the final product. This method has been optimized to produce high yields of pure 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36.

Scientific Research Applications

2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 has been used as a model compound in several scientific studies due to its similar chemical structure to other azo dyes. One study investigated the photocatalytic degradation of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 using titanium dioxide nanoparticles. The results showed that the degradation of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 was dependent on the concentration of the dye and the amount of titanium dioxide used. Another study investigated the removal of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 from wastewater using activated carbon. The results showed that activated carbon was effective in removing 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 from wastewater.

properties

CAS RN

167940-11-6

Product Name

2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide

Molecular Formula

C18H21N5O4S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C18H21N5O4S/c1-5-22(6-2)13-7-8-15(16(9-13)19-12(4)25)20-21-18-14(11(3)24)10-17(28-18)23(26)27/h7-10H,5-6H2,1-4H3,(H,19,25)

InChI Key

RFZHYTGMDJEVDL-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C

Other CAS RN

167940-11-6

Pictograms

Irritant; Health Hazard; Environmental Hazard

synonyms

Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl-

Origin of Product

United States

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